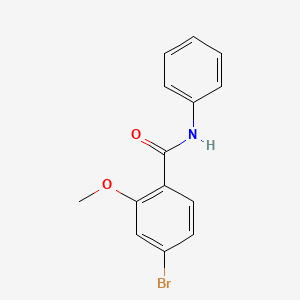

4-Bromo-2-methoxy-N-phenylbenzamide

Description

General Context of Benzamide (B126) Derivatives in Organic and Medicinal Chemistry Research

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, represent a significant and diverse class of compounds in the realm of organic and medicinal chemistry. Their structural simplicity and synthetic accessibility have made them attractive scaffolds for chemical modification. Researchers have demonstrated that by introducing various substituents to the benzene ring and the amide nitrogen, a wide array of pharmacological activities can be achieved.

These derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. For instance, certain benzamide derivatives have been shown to exhibit potent activity against various cancer cell lines. nih.gov The versatility of the benzamide core allows for the fine-tuning of a molecule's electronic and steric properties, which in turn influences its biological target and efficacy.

Significance of N-Phenylbenzamide Scaffolds in Modern Chemical Biology

A specific and highly significant subset of the benzamide class is the N-phenylbenzamide scaffold. This structure, which features a phenyl group attached to the amide nitrogen, has garnered considerable attention in modern chemical biology for its demonstrated biological activities.

Research has highlighted the potential of N-phenylbenzamide derivatives in several key areas. They have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways. guidechem.com This inhibitory action suggests their potential in treating conditions associated with mitochondrial dysfunction. Furthermore, N-phenylbenzamide scaffolds have been explored as antiparasitic agents, with studies showing their efficacy against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis. google.comsigmaaldrich.com The N-phenylbenzamide core is also being investigated for its antiviral properties, with some derivatives showing promise as inhibitors of enterovirus 71. researchgate.net

Positioning of 4-Bromo-2-methoxy-N-phenylbenzamide within Contemporary Academic Investigations

The specific compound, this compound, combines the core N-phenylbenzamide structure with a bromo and a methoxy (B1213986) substituent on the benzoyl ring. While extensive research focusing solely on this exact molecule is not widely published, its structural components position it as a compound of interest within contemporary academic investigations.

The presence of both a halogen (bromo) and an electron-donating group (methoxy) on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's activity. Studies on related N-phenylbenzamide derivatives have shown that such substitutions can significantly influence their biological effects. For example, research on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents has indicated that methoxy and bromo substitutions can impact their cytotoxicity. nih.gov Specifically, methoxy derivatives have shown promising activity, while the effect of bromo substitution can vary. nih.gov

Furthermore, the synthesis of precursors like 4-bromo-2-methoxybenzaldehyde (B1278859) is a subject of academic and industrial interest, as these are key building blocks for more complex molecules with potential pharmaceutical applications. google.com Investigations into closely related structures, such as 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, have been undertaken with the hope of discovering new anticancer and anti-Alzheimer's agents. nih.govresearchgate.net This underscores the perceived potential of the 4-bromo-2-methoxy benzamide motif in drug discovery.

Given the established biological significance of the N-phenylbenzamide scaffold and the known influence of bromo and methoxy substitutions on the activity of related compounds, this compound represents a logical target for further investigation in the search for novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXCDBZTCGGQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625087 | |

| Record name | 4-Bromo-2-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-39-0 | |

| Record name | 4-Bromo-2-methoxy-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Phenylbenzamide Compounds

The formation of the amide bond in N-phenylbenzamide compounds is a cornerstone of their synthesis. This is typically achieved through well-established reactions that couple a carboxylic acid derivative with an amine.

Nucleophilic Acyl Substitution Reactions for Amide Formation

A primary method for synthesizing amides is through the nucleophilic acyl substitution reaction. libretexts.org This reaction involves a nucleophile, such as an amine, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative. libretexts.org Acyl halides are particularly effective for this purpose due to their high reactivity. libretexts.org

The aminolysis of acyl halides, where an amine acts as the nucleophile, proceeds through a two-step mechanism: a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the halide leaving group to reform the carbonyl and yield the amide. jove.com Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second functions as a base to deprotonate the resulting amide nitrogen. jove.com Alternatively, a non-nucleophilic base like pyridine (B92270) can be used. jove.com

For instance, the reaction of an acyl chloride with an amine leads to the formation of an amide and hydrochloric acid. pearson.com The general reactivity order for carboxylic acid derivatives in these substitutions is acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org

Condensation Reactions Utilizing Coupling Reagents

Directly reacting a carboxylic acid with an amine to form an amide can be challenging because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are employed to "activate" the carboxylic acid. libretexts.orgnih.gov

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents prevent the initial acid-base reaction by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. libretexts.orgchemistrysteps.com The reaction with EDC is often preferred in laboratory settings as the urea (B33335) byproduct is water-soluble, simplifying purification. peptide.comrsc.org

To enhance the efficiency and reduce the risk of side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents. peptide.comrsc.orgnih.gov The combination of EDC and HOBt is a widely used protocol for amide bond formation. nih.gov Other reagents like N,N'-diisopropylcarbodiimide (DIC) are also utilized. nih.gov

Synthesis of Precursors and Intermediate Compounds Relevant to 4-Bromo-2-methoxy-N-phenylbenzamide

The synthesis of the target molecule, this compound, requires the preparation of specific precursors that contain the desired substituents on the aromatic rings.

Preparation of 4-Bromo-2-methoxybenzaldehyde (B1278859) Analogues

The precursor 4-Bromo-2-methoxybenzoic acid is a key starting material. It can be synthesized through various routes. For example, it can be prepared from 4-bromo-2-methylbenzoic acid. chemicalbook.com Another approach involves the formylation of m-bromoanisole, although this can lead to issues with selectivity. google.com A more optimized, two-step process starts from 1,4-dibromo-2-fluorobenzene, which undergoes a metal-halogen exchange and formylation to produce 4-bromo-2-fluorobenzaldehyde. This intermediate is then reacted with methanol (B129727) in the presence of a base like potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde, which can be subsequently oxidized to the carboxylic acid. google.com

The direct conversion of 4-bromo-2-methoxybenzoic acid to its corresponding acyl chloride, 4-bromo-2-methoxybenzoyl chloride , is a crucial step for subsequent amide formation via nucleophilic acyl substitution. uni.lu This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.com

Derivatization of Anilines and Benzoic Acids

The synthesis of N-phenylbenzamides involves the coupling of an aniline (B41778) derivative with a benzoic acid derivative. nih.gov In the context of this compound, aniline serves as the nucleophile that reacts with an activated form of 4-bromo-2-methoxybenzoic acid.

The reactivity of aniline derivatives can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups can decrease the nucleophilicity of the amine, making the amide coupling reaction more challenging. nih.govresearchgate.net In such cases, more potent coupling reagents or specific reaction conditions may be necessary. nih.gov

The general synthesis of N-phenylbenzamide derivatives often involves reacting a substituted benzoyl chloride with an aniline in a suitable solvent. nih.govnih.gov For example, 4-bromo-N-phenylbenzamide can be synthesized by refluxing 4-bromobenzoyl chloride with aniline in acetone (B3395972). nih.gov Similarly, N-phenylbenzamide itself can be prepared from benzoyl chloride and aniline. nist.gov

Optimization of Reaction Conditions and Efficiency in Laboratory Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of N-phenylbenzamides. Factors such as the choice of solvent, temperature, and the specific coupling agents and additives play a significant role.

For challenging couplings, particularly with electron-deficient anilines, a systematic investigation of different coupling reagents and conditions is often necessary. nih.gov For instance, a study on the synthesis of amide derivatives from electron-deficient amines found that a combination of EDC, 4-(N,N-dimethylamino)pyridine (DMAP), and a catalytic amount of HOBt provided the best results. nih.govnih.gov The use of DMAP was found to be critical for achieving good reactivity and yields. nih.gov

The choice of solvent can also impact the reaction outcome. Solvents like dichloromethane (B109758) (CH2Cl2), acetonitrile, and dimethylformamide (DMF) are commonly used. nih.govnih.govresearchgate.net In some cases, reactions can be carried out under solvent-free conditions. researchgate.net

Furthermore, the order of addition of reagents and reaction time are important parameters to control. For example, in DIC/HOBt mediated couplings, the carboxylic acid is often pre-activated with the coupling reagents before the amine is added. nih.gov Reaction times can vary from a few hours to overnight. nih.govresearchgate.net

Below is a table summarizing various conditions used for the synthesis of N-phenylbenzamide derivatives:

| Carboxylic Acid Derivative | Amine Derivative | Coupling Reagents/Conditions | Solvent | Yield | Reference |

| 3-Amino-4-methoxybenzoic acid | Various amines | DIC, HOBt | CH2Cl2 | - | nih.gov |

| 4-Bromobenzoyl chloride | Aniline | Reflux | Acetone | High | nih.gov |

| Functionalized carboxylic acids | Electron-deficient anilines | EDC, DMAP, cat. HOBt, DIPEA | Acetonitrile | Good to Excellent | nih.gov |

| 4-Nitroanilines | 4-Nitrobenzoyl chlorides | - | Toluene | 65-96% | nih.gov |

| p-Anisic acid | Aniline | Thionyl chloride, then aniline | Benzene (B151609) | - | prepchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-bromo-2-methoxy-N-phenylbenzamide provides critical information about the number and types of protons and their neighboring atoms. The aromatic region of the spectrum is particularly informative, revealing the substitution patterns on both the benzamide (B126) and aniline (B41778) rings. The protons on the 4-bromo-2-methoxyphenyl ring typically appear as distinct signals, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom and amide linkage. Similarly, the protons of the N-phenyl group exhibit characteristic splitting patterns. The amide proton (N-H) usually appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methoxy group protons are readily identified as a sharp singlet in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Spectral Data of this compound and Related Compounds

| Compound | Chemical Shift (δ ppm) and Multiplicity | Assignment |

| 4-Bromo-2-methoxyphenol | 7.00-6.97 (m, 2H), 6.80 (d, J = 8.24 Hz, 1H), 5.51 (s, 1H), 3.88 (s, 3H) | Aromatic CH, OH, OCH₃ |

| 4-Methoxy-N-propylbenzamide | 7.72 (d, 2H, J = 8.0 Hz), 6.87 (d, 2H, J = 8.0 Hz), 6.31 (s, 1H, NH), 3.81 (s, 3H, OMe), 3.37-3.41 (m, 2H, CH₂), 1.40-1.56 (m, 2H, CH₂), 0.90-0.94 (m, 3H, Me) | Aromatic CH, NH, OCH₃, Aliphatic CH₂, CH₃ |

| N-benzyl-4-bromobenzamide | 7.66-7.68 (m, 2H), 7.57-7.59 (m, 2H), 7.31-7.39 (m, 5H), 6.42 (bs, 1H), 4.65 (d, 2H, J = 5.5 Hz) | Aromatic CH, NH, Benzylic CH₂ |

Note: The data presented is based on typical chemical shifts for related structural motifs. Actual experimental values for this compound may vary slightly.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. The spectrum for this compound is expected to show distinct signals for each carbon atom in the aromatic rings, the carbonyl carbon of the amide, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. For instance, the carbon attached to the bromine atom will be shifted to a higher field, while the carbon bearing the methoxy group will be shifted to a lower field. The carbonyl carbon typically appears as a weak signal in the downfield region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data of this compound and Related Compounds

| Compound | Chemical Shift (δ ppm) | Assignment |

| 4-Bromo-2-methoxyphenol | 147.23, 144.91, 124.19, 115.75, 114.18, 111.57, 56.16 | Aromatic C, OCH₃ |

| 4-chloro-N-phenylbenzamide | 164.8, 138.2, 137.6, 133.3, 129.2, 129.1, 128.5, 124.8, 120.2 | Aromatic C, C=O |

| 4-methoxy-N-phenylbenzamide | 164.9, 161.9, 139.4, 129.6, 128.5, 127.0, 123.4, 120.3, 113.6, 55.4 | Aromatic C, C=O, OCH₃ |

Note: The data presented is based on typical chemical shifts for related structural motifs. Actual experimental values for this compound may vary slightly.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY would show correlations between the coupled protons on the aromatic rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals based on the already assigned proton signals. youtube.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the N-phenyl group to the carbonyl carbon and the 4-bromo-2-methoxyphenyl group to the carbonyl carbon. For instance, a correlation would be expected between the amide proton and the carbonyl carbon, as well as between the protons on the aromatic rings and the carbonyl carbon.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom in the amide linkage. The chemical shift of the ¹⁵N signal is sensitive to the electronic environment and can confirm the presence and nature of the amide bond. In some cases, coupling between the ¹⁵N nucleus and the amide proton (¹JNH) can be observed, further solidifying the structural assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound. For this compound (C₁₄H₁₂BrNO₂), the expected monoisotopic mass is approximately 305.0051 g/mol . HRMS can confirm the elemental composition of the molecule by matching the experimentally determined mass to the calculated mass with a high degree of accuracy (typically within a few parts per million). This technique is essential for confirming the molecular formula of the synthesized compound. cymitquimica.comguidechem.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In ESI-MS analysis, the compound would typically be expected to form a protonated molecule, [M+H]⁺.

Given the molecular formula C₁₄H₁₂BrNO₂, the monoisotopic mass of this compound is approximately 305.005 g/mol . The presence of bromine would be distinctly identifiable by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected ESI-MS Data:

Protonated Molecule [M+H]⁺: A pair of peaks around m/z 306 and 308.

Sodium Adduct [M+Na]⁺: A pair of peaks around m/z 328 and 330.

Potassium Adduct [M+K]⁺: A pair of peaks around m/z 344 and 346.

Fragmentation patterns would depend on the energy applied (e.g., in tandem MS/MS experiments). Common fragmentation would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. However, without experimental data, the precise ionization and fragmentation patterns remain theoretical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS would serve to assess its purity by separating it from any starting materials, by-products, or degradation products. The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions.

The mass spectrum obtained from the GC-MS would show the molecular ion peak and a series of fragment ions. Unlike ESI, the common electron ionization (EI) mode in GC-MS is a high-energy technique that causes extensive fragmentation.

Expected GC-MS Fragmentation Data: The fragmentation pattern would provide structural information. Expected cleavages could occur at:

The amide bond (C-N), yielding fragments corresponding to the benzoyl and aniline moieties.

The methoxy group , with a loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

The bromine atom .

While GC-MS data is available for related structures like 4-methoxy-N-phenylbenzamide nih.gov, specific data for the bromo- and methoxy-substituted title compound is not found in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Based on its functional groups, the following peaks would be anticipated:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H (Amide) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic, -OCH₃) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) | Stretching |

| C-N (Amide) | 1200 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

This table represents expected values based on typical functional group frequencies. Actual experimental data for this compound is not available in the cited sources.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the π → π* and n → π* transitions in conjugated systems. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of its substituted aromatic rings and amide group.

The benzoyl and aniline portions of the molecule are both chromophores. The presence of the methoxy group (an auxochrome) would likely cause a bathochromic (red) shift compared to the unsubstituted N-phenylbenzamide. The bromine atom may also slightly influence the absorption spectrum. While UV-Vis data for related structures like 4-bromobenzoic acid synquestlabs.com and N-phenylbenzamide nist.gov are known, specific experimental values for this compound are not documented in the searched results.

Crystallographic Investigations and Solid State Architectural Analysis

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

While a definitive single-crystal X-ray structure for 4-Bromo-2-methoxy-N-phenylbenzamide is not publicly available, a closely related compound, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, has been synthesized and its crystal structure determined. nih.govresearchgate.net The crystallographic data for this analogue provides significant insights into the likely structural features of the target compound. The presence of a nitro group in the aniline (B41778) ring of this analogue introduces electronic and steric influences that are important to consider.

The crystal structure of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide was solved and refined using data collected on a Bruker APEX DUO CCD area-detector diffractometer. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov The key crystallographic data and refinement details are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H11BrN2O4 |

| Formula Weight | 351.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1219 (2) |

| b (Å) | 7.6519 (3) |

| c (Å) | 14.3504 (6) |

| α (°) | 89.197 (1) |

| β (°) | 84.795 (1) |

| γ (°) | 77.983 (1) |

| Volume (ų) | 654.78 (4) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.026 |

| wR2 | 0.080 |

Analysis of Molecular Conformation and Dihedral Angles in the Crystalline State

In this analogue, the plane of the amide segment (N—C=O) is twisted with respect to both aromatic rings. nih.govresearchgate.net The dihedral angles between the amide plane and the 4-bromophenyl ring and the 4-methoxy-2-nitrophenyl ring are 23.4 (2)° and 20.5 (2)°, respectively. nih.govresearchgate.net The dihedral angle between the mean planes of the two benzene (B151609) rings is a relatively small 2.90 (8)°. nih.govnih.gov This indicates a somewhat flattened, but still non-planar, conformation. For comparison, the related molecule 4-Bromo-N-phenylbenzamide exhibits a much larger dihedral angle of 58.63 (9)° between its phenyl rings, indicating a significantly more twisted conformation. nih.govconsensus.app In another related structure, 4-Bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene rings in the two independent molecules of the asymmetric unit are 16.78 (15)° and 18.87 (14)°. nih.gov These variations highlight how substituent changes, such as the presence and position of a methoxy (B1213986) or nitro group, can influence the molecular conformation.

Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide is governed by a network of supramolecular interactions, which are non-covalent forces that direct the assembly of molecules into a stable, three-dimensional lattice.

In the crystal structure of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, an intramolecular N—H⋯O hydrogen bond is observed, which forms a six-membered ring motif denoted as S(6). nih.govresearchgate.net This type of intramolecular interaction is a common feature in N-arylbenzamides and contributes to the stabilization of the molecular conformation.

The crystal packing is further stabilized by weak intermolecular C—H⋯O interactions. nih.gov These interactions link molecules into chains along the [2-10] direction, forming a cyclic R2(8) motif between pairs of molecules within the chain. nih.govresearchgate.net In the simpler 4-Bromo-N-phenylbenzamide, molecules are linked by classical N—H⋯O hydrogen bonds, forming chains along the nih.gov direction. nih.gov

Halogen bonding and other weak non-covalent interactions also play a significant role in the crystal architecture. In 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, weak C—H⋯Br interactions are present, contributing to the formation of the R2(8) motif. nih.gov Additionally, a short Br⋯O contact of 3.2018 (12) Å is observed. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed analysis of all close contacts. The analysis generates a three-dimensional surface around a molecule, with the color coding indicating the nature and strength of the intermolecular interactions.

The normalized contact distance (d_norm) is a key parameter used in Hirshfeld surface analysis. It is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. researchgate.net Red regions on the d_norm map indicate contacts shorter than the sum of the van der Waals radii (strong interactions), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii (weaker interactions). researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of d_i versus d_e for all points on the surface. For instance, in the analysis of related bromo-methoxy compounds, distinct spikes in the fingerprint plot can be attributed to specific interactions like O—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds. The percentage contribution of each type of interaction to the total Hirshfeld surface area can also be calculated, offering a quantitative measure of their importance in the crystal packing. Although a Hirshfeld surface analysis for the specific title compound is not available, this technique provides an invaluable framework for understanding the intricate balance of forces at play in the solid state of such molecules.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in computational and quantum mechanical studies for the specific chemical compound this compound. While research exists for structurally similar molecules, such as 4-Bromo-N-phenylbenzamide and various other substituted benzamides, detailed analyses as specified—including Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations—for this compound are not present in the public domain.

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules. Methodologies like DFT are instrumental in understanding molecular properties. For instance, Frontier Molecular Orbital (HOMO-LUMO) analysis helps in determining the electronic excitation properties and the chemical reactivity of a molecule. Similarly, Molecular Electrostatic Potential (MEP) maps are crucial for predicting sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis offers a deep look into charge transfer interactions within a molecule.

Furthermore, simulations such as molecular docking are essential for predicting the binding affinity and orientation of a ligand within the active site of a protein, a key step in drug discovery. Molecular dynamics simulations build upon this by providing a view of the stability and conformational changes of the ligand-protein complex over time.

Unfortunately, without specific studies conducted on this compound, it is not possible to provide the detailed research findings, data tables, and in-depth analysis required to populate the requested scientific article. The available data on related compounds, while useful in a broader context, cannot be accurately extrapolated to provide the specific electronic, spectroscopic, and interactional properties of the title compound. The substitution pattern, including the presence and position of the bromo and methoxy groups on the benzamide (B126) scaffold, uniquely influences the molecule's stereoelectronic properties. Therefore, any attempt to use data from analogous compounds would be scientifically unsound and speculative.

Further experimental and computational research is required to elucidate the specific properties of this compound. Such studies would be necessary to generate the specific data points requested, including HOMO-LUMO energy gaps, MEP surface values, NBO interaction energies, non-linear optical properties, and detailed ligand-receptor interaction models.

Computational Chemistry and Quantum Mechanical Studies

In Silico Studies for Structure-Activity Relationship (SAR) Prediction and Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. In silico SAR and quantitative structure-activity relationship (QSAR) models use computational methods to identify the key chemical features, or pharmacophores, that are essential for a molecule's function.

For the N-phenylbenzamide scaffold, which forms the core of 4-Bromo-2-methoxy-N-phenylbenzamide, QSAR studies have been employed to understand the determinants of activity against various targets, such as bacteria and viruses. nih.govimist.ma These studies often use Density Functional Theory (DFT) to calculate molecular descriptors that quantify a molecule's electronic and steric properties. Research indicates that for N-phenylbenzamides to exhibit antibacterial activity, the properties of the substituents on both phenyl rings are critical. For instance, activity against Gram-positive bacteria has been linked to electrostatic interactions, suggesting that electropositive groups on the benzamide (B126) portion of the molecule could enhance activity. nih.gov Conversely, activity against Gram-negative bacteria appears to be more dependent on the hydrophobicity and steric bulk of the substituents. nih.gov

In the context of ligand design for this compound, these principles are directly applicable. The "A" ring (the 4-bromo-2-methoxybenzoyl group) and the "B" ring (the N-phenyl group) can be systematically modified in silico to predict the impact on activity. For example, studies on other N-phenylbenzamide derivatives have shown that introducing methoxy (B1213986) groups can lead to a pronounced enhancement in anticancer activity. nih.gov The bromine atom at the 4-position is an electron-withdrawing group, which can influence the molecule's electrostatic potential and ability to form halogen bonds, a type of non-covalent interaction that can be important for ligand-receptor binding.

The general findings from SAR studies on related N-phenylbenzamide compounds are summarized in the table below, providing a framework for the rational design of new analogues based on the this compound structure.

Table 1: General Structure-Activity Relationship (SAR) Insights for N-Phenylbenzamide Derivatives

| Structural Region | Modification | Predicted Impact on Activity | Rationale/Example |

|---|---|---|---|

| Benzamide Phenyl Ring ("A" Ring) | Introduction of electropositive groups | May increase anti-Gram-positive activity | Electrostatic interactions are key for this target class. nih.gov |

| Benzamide Phenyl Ring ("A" Ring) | Introduction of methoxy groups | May enhance anticancer activity | Derivatives with ortho- and para-methoxy groups have shown improved cytotoxicity against cancer cell lines. nih.gov |

| N-Phenyl Ring ("B" Ring) | Introduction of hydrophobic groups | May increase anti-Gram-negative activity | Hydrophobic interactions are important for permeating the cell wall of Gram-negative bacteria. nih.gov |

These computational approaches, including molecular docking, can simulate the binding of this compound and its virtual derivatives into the active site of a target protein, providing further atomic-level insights to guide ligand design. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

For a compound to be a successful drug, it must not only be active against its target but also possess favorable pharmacokinetic properties. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the compound's bioavailability and persistence in the body. Computational tools play a crucial role in the early prediction of ADME properties, helping to identify and filter out compounds that are likely to fail in later stages of drug development. nih.govresearchgate.net

Various online servers and software packages, such as SwissADME and pkCSM, are widely used to calculate ADME-relevant parameters based on a molecule's structure. nih.govbiointerfaceresearch.com These predictions rely on models built from large datasets of experimental results. For this compound, a full in silico ADME profile would be generated to assess its drug-likeness.

Key predicted parameters include:

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 permeability are predicted to estimate how well the compound would be absorbed from the gut into the bloodstream. The BOILED-Egg model is a commonly used visual tool that predicts both GI absorption and blood-brain barrier (BBB) permeability. nih.gov

Distribution: This is related to how the compound spreads throughout the body. Predictions include plasma protein binding (PPB) and blood-brain barrier permeability. High plasma protein binding can limit the amount of free drug available to act on its target. BBB permeability is critical for drugs targeting the central nervous system. nih.gov

Metabolism: The major sites of metabolism are often the cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: The primary routes of excretion are through the kidneys or in the feces. Water solubility (LogS) is a key parameter influencing renal clearance.

The table below outlines the typical ADME-relevant parameters that would be computationally predicted for a compound like this compound and their significance in drug discovery.

Table 2: Computationally Predicted ADME Parameters and Their Significance

| Parameter Category | Predicted Property | Significance |

|---|---|---|

| Physicochemical Properties | Molecular Weight (MW) | Influences size-dependent diffusion and transport. |

| Lipophilicity (LogP) | Affects solubility, permeability, and metabolic clearance. | |

| Water Solubility (LogS) | Impacts absorption and formulation possibilities. | |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. | |

| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent of absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Indicates if the compound can enter the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | Determines the fraction of free, active drug in circulation. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Drug-Likeness | Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans. |

By evaluating these parameters in silico, researchers can gain a comprehensive, albeit predictive, profile of this compound's pharmacokinetic behavior, allowing for early-stage modifications to optimize its properties for potential therapeutic use. iaps.org.in

Structure Activity Relationship Sar and Mechanistic Biological Studies of N Phenylbenzamide Derivatives

Systematic Investigation of Substituent Effects on In Vitro Biological Actions

The biological profile of N-phenylbenzamide derivatives is highly sensitive to the nature and position of substituents on both the benzoyl and N-phenyl moieties. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various therapeutic targets, including antiviral, anticancer, and antiparasitic applications.

The incorporation of halogen atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions. nih.gov For N-phenylbenzamide derivatives, the type of halogen and its placement on the aromatic rings have profound and often target-dependent effects on biological activity.

In a series of imidazole-based N-phenylbenzamide derivatives evaluated for anticancer activity, the nature of the halogen substituent on the N-phenyl ring was a critical determinant of cytotoxicity. nih.gov A derivative with a fluorine atom at the para-position (4-fluoro) displayed the highest activity against A549, HeLa, and MCF-7 cancer cell lines. nih.gov However, as the halogen's electronegativity decreased, moving from chloro to bromo substituents, the anticancer activity also decreased. nih.gov

Conversely, in studies on bisarylimidamide analogues for antiprotozoal activity, chloro-substituted compounds were found to be significantly more potent than their fluorine-containing counterparts in several instances. nih.gov For example, compounds with chlorine atoms at the R2/R4 positions were 5-fold more active than the equivalent fluorine-substituted analogue. nih.gov Interestingly, a fluorine atom positioned ortho to the amide bridge was found to be 69 times more potent than its chloro analogue, a difference attributed to the fluorine's capacity to form intramolecular hydrogen bonds with the amide NH group, which can shield polarity and enhance membrane permeability. nih.gov

The position of the halogen also dictates the molecule's three-dimensional structure and intermolecular interactions. Studies on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers revealed that the position of the fluorine atom affects the planarity of the peptide bond. mdpi.com The ortho- and meta-fluoro isomers exhibit a planar peptide bond, contributing to high stability, whereas the para-fluoro isomer allows for a stereochemical gate that activates inter-peptide N-H∙∙∙∙O bonds, defining its supramolecular properties. mdpi.comresearchgate.net This highlights how halogen position can fundamentally alter crystal packing and molecular assembly through interactions like C-H···Cg and C-F···Cg. mdpi.com General SAR trends also indicate that electron-withdrawing substituents, such as halogens, are often beneficial for potency when placed at the meta and para positions of either phenyl ring. nih.gov

Table 1: Effect of Halogen Substituent on Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

| Compound ID | N-Phenyl Ring Substituent | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | Source |

| 4f | 4-Fluoro | 7.5 | 9.3 | 8.9 | nih.gov |

| - | Chloro | Lower Activity | Lower Activity | Lower Activity | nih.gov |

| - | Bromo | Lower Activity | Lower Activity | Lower Activity | nih.gov |

| Note: This table is based on qualitative and quantitative data from the cited source. IC50 values represent the concentration required to inhibit 50% of cell growth. |

Alkoxy groups, particularly methoxy (B1213986) groups, are frequently introduced to the N-phenylbenzamide scaffold to influence activity. In the context of anticancer derivatives, methoxy substituents at both the ortho and para positions of the N-phenyl ring were found to improve activity. nih.gov Notably, the methoxy-substituted derivatives proved to be more active than the corresponding methyl-substituted compounds. nih.gov

In the pursuit of antiprotozoal agents, modifications to alkoxy groups have been shown to impact cellular uptake and efficacy against intracellular parasites. nih.govacs.org A derivative featuring two large, hydrophobic isopropoxy groups was twice as active against intracellular amastigotes of T. cruzi as against the extracellular epimastigotes. nih.govacs.org This suggests that such lipophilic substituents are favorable for crossing the host cell membrane to reach the intracellular target. nih.govacs.org

The influence of alkoxy groups extends to the biophysical properties of these molecules. The addition of electron-donating methoxy groups to the 4-carboxamido-aniline moiety of N-phenylbenzamide was demonstrated to enhance both molecular conductance and rectification, key properties for single-molecule electronic devices. rsc.org This effect was strongly correlated with the energy of the molecule's frontier orbitals. rsc.org Synthetic methodologies have been developed to create a variety of O-substituted salicylanilides, including 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, providing a platform for further exploring the role of different alkoxy chains. researchgate.net

The central amide linker and the N-phenyl ring are fundamental to the activity of this class of compounds. The N-phenyl ring (often referred to as ring B) is considered essential for the anti-enterovirus 71 (EV71) activity of N-phenylbenzamide derivatives. nih.gov Introducing substituents onto this ring was explored as a strategy to enhance metabolic stability and investigate structure-activity relationships. nih.gov For instance, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated potent activity against multiple EV71 strains, underscoring the importance of the substitution pattern on both aromatic rings. nih.govresearchgate.net

The amide group itself is a critical structural unit. Its chemical properties, including its resonance stabilization and potential for hydrogen bonding, are key to how these molecules orient themselves and bind to their biological targets. researchgate.net Modifications that alter the electronic properties or steric hindrance around the amide bond can significantly affect biological outcomes. Studies on melatonin (B1676174) derivatives, a different chemical class but featuring an amide side chain, showed that N-amide substitutions with groups like 4-bromobenzoyl could enhance certain antioxidant activities, such as the ability to quench peroxyl radicals. mdpi.com This suggests that substitutions directly on the amide nitrogen can be a viable strategy for modulating activity. mdpi.com The planarity and rotational freedom around the amide bond, which can be influenced by adjacent substituents, are crucial for adopting the correct conformation for biological action. mdpi.com

The three-dimensional arrangement of atoms (stereochemistry) and the resulting molecular shape are critical for the interaction between a drug and its receptor. For N-phenylbenzamide derivatives, stereochemical properties, particularly the conformation around the amide bond, can be significantly influenced by the substitution pattern. mdpi.comresearchgate.net

In Vitro Modulation of Specific Biological Targets by N-Phenylbenzamide Analogues

The versatility of the N-phenylbenzamide scaffold allows it to be tailored for high-affinity interactions with specific biological targets, including complex protein channels involved in cell death pathways.

The mitochondrial permeability transition pore (PTP) is a multiprotein channel in the inner mitochondrial membrane. nih.gov Its persistent opening leads to mitochondrial dysfunction and is implicated in various diseases, making it a significant therapeutic target. nih.govnih.gov High-throughput screening identified the N-phenylbenzamide scaffold as a promising starting point for the development of potent PTP inhibitors. nih.gov

Subsequent structure-activity relationship studies led to the optimization of this series. These efforts culminated in the identification of highly potent analogues, such as 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide. nih.gov This compound demonstrated noteworthy inhibitory activity in a mitochondrial swelling assay with an EC50 of 280 nM and conferred a very high calcium retention capacity to mitochondria, which is a hallmark of PTP inhibition. nih.gov The mechanism of inhibition by these compounds involves stabilizing the closed state of the pore, thereby preventing the mitochondrial membrane permeabilization that is a key event in certain forms of cell death, particularly in the context of ischemia-reperfusion injury. nih.govnih.gov The SAR studies indicated that specific substitutions, such as the benzyloxy group at the 3-position and the chloro group at the 5-position of the benzoyl ring, combined with a basic amine-containing substituent on the N-phenyl ring, were crucial for potent PTP inhibition. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

Research into the therapeutic potential of N-phenylbenzamide derivatives has extended to their role as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes mellitus. While a broad range of compounds have been investigated for this activity, specific data on the DPP-IV inhibitory capacity of 4-Bromo-2-methoxy-N-phenylbenzamide is not extensively detailed in the currently available scientific literature. General studies on related benzamide (B126) structures suggest that the nature and position of substituents on both the phenyl and benzamide rings are critical for effective interaction with the enzyme's active site. However, without direct experimental evidence for this compound, its specific structure-activity relationship for DPP-IV inhibition remains an area for future investigation.

Anti-Enterovirus 71 (EV71) Activity and Mechanisms

N-phenylbenzamide derivatives have emerged as a promising class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease, which can lead to severe neurological complications. A study on a series of novel N-phenylbenzamide derivatives identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e) as a particularly potent inhibitor of various EV71 strains. nih.govresearchgate.net This compound, which is structurally related to this compound, exhibited significant antiviral activity at low micromolar concentrations. nih.govresearchgate.net

The structure-activity relationship (SAR) studies revealed that the benzene (B151609) ring B is crucial for the anti-EV71 activity. nih.gov For instance, replacing the benzene ring with a cyclohexyl group resulted in a loss of antiviral effect. nih.gov The introduction of electron-withdrawing groups, such as chlorine and particularly bromine, at the para-position of the B-ring was found to enhance the anti-EV71 activity. nih.gov

The inhibitory concentration (IC₅₀) values for 3-amino-N-(4-bromophenyl)-4-methoxybenzamide against different EV71 strains are presented in the table below. The selectivity index (SI), which is a ratio of the 50% cytotoxic concentration (TC₅₀) to the IC₅₀, highlights the compound's potential as a therapeutic agent. nih.gov

Table 1: In Vitro Anti-EV71 Activity of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

| Virus Strain (Genotype) | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | 109 |

| JS-52-3 (C4) | 12 ± 1.2 | 620 ± 0.0 | 52 |

| H (C2) | 7.8 ± 1.1 | 620 ± 0.0 | 79 |

| BrCr (A) | 8.5 ± 0.9 | 620 ± 0.0 | 73 |

Data sourced from Molecules 2013, 18, 3631-3647. nih.gov

While these findings are for a closely related analogue, they suggest that the 4-bromo-N-phenylbenzamide scaffold is a valuable starting point for the development of anti-EV71 agents. The precise mechanism of action for this class of compounds is still under investigation but is believed to involve interference with viral replication.

Anti-Tuberculosis (Mtb) Activity and Associated Features

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel therapeutic agents. N-phenylbenzamide derivatives have been explored for their potential antimycobacterial properties. While direct studies on the anti-tuberculosis activity of this compound are limited, research on related structures provides valuable insights.

For example, a class of compounds known as Nα‐aroyl‐N‐aryl‐phenylalanine amides (AAPs), which share the N-phenylbenzamide core, have been identified as RNA polymerase inhibitors with activity against M. tuberculosis. researchgate.net The metabolic stability of these compounds is a critical factor for their in vivo efficacy. Studies on the hydrolysis of various amides have included this compound (referred to as 4-BrNPB) to understand its metabolic fate, although its specific antimycobacterial activity was not reported in that context. researchgate.net

Other research has focused on different series of N-phenylbenzamide derivatives. For instance, novel N'-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamide derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds showing moderate to good activity. researchgate.net Another study on N-pyrazolylbenzamide derivatives also reported significant antitubercular activity for some members of the series. semanticscholar.orgnih.gov Furthermore, N-alkyl nitrobenzamides, considered structural simplifications of known Mtb inhibitors, have shown promising results, with some derivatives exhibiting potent activity in both in vitro and ex vivo macrophage infection models. mdpi.com

These findings collectively suggest that the N-phenylbenzamide scaffold is a viable template for the design of new anti-tuberculosis agents. The key to developing potent compounds lies in the strategic substitution on the aromatic rings to optimize both target interaction and metabolic stability.

Anti-Schistosomal Activity

Schistosomiasis, a parasitic disease caused by trematodes of the genus Schistosoma, remains a significant public health problem in many parts of the world. dspace.unza.zm The reliance on a single drug, praziquantel, for mass treatment programs highlights the urgent need for new antischistosomal agents. nih.govnih.gov N-phenylbenzamide derivatives have emerged as a promising chemotype in the search for new treatments. dspace.unza.zmnih.govnih.gov

While there is no specific data on the anti-schistosomal activity of this compound, extensive structure-activity relationship (SAR) studies have been conducted on other N-phenylbenzamide analogues. nih.govnih.govresearchgate.netresearchgate.net These studies were inspired by the activity of a hit compound, MMV687807, from the Medicines for Malaria Venture (MMV) Pathogen Box. dspace.unza.zmnih.govnih.gov

Research has shown that electron-withdrawing groups on the N-phenylbenzamide scaffold can enhance antischistosomal potency. dspace.unza.zmnih.govresearchgate.net For example, derivatives with trifluoromethyl (CF₃) and nitro (NO₂) groups have demonstrated significant activity against Schistosoma mansoni adult worms. dspace.unza.zmnih.govresearchgate.net One particularly potent compound, possessing a trifluoromethyl group, was identified as a fast-acting schistosomicidal agent, causing severe damage to the worms within an hour of exposure. nih.govnih.gov Further studies have explored the impact of various electron-withdrawing functionalities to improve potency and overcome potential pharmacokinetic limitations. researchgate.netresearchgate.net

The general observation from these studies is that substitutions at the meta and para positions of both the anilide and carboxylic acid portions of the benzamide scaffold tend to improve antischistosomal activity. researchgate.net

Table 2: In Vitro Activity of Selected N-phenylbenzamide Derivatives against S. mansoni

| Compound | Key Substituent | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 9 | 3-CF₃, 4-Cl (anilide) | 0.08 | 123 |

| Compound 11 | 3-CF₃ (anilide) | Not specified | Not specified |

| Compound 32 | Amide-reversed analogue of 11 | 1.17 | Not specified |

| Compound 38 | Not specified | 1.16 | >17 |

Data sourced from Bioorg. Med. Chem. Lett. 2023, 84, 129164 and Bioorg. Med. Chem. Lett. 2023, 90, 129339. nih.govresearchgate.net

These findings underscore the potential of the N-phenylbenzamide scaffold for the development of new anti-schistosomal drugs, although the specific contribution of a 4-bromo and 2-methoxy substitution pattern remains to be elucidated.

Anticancer Activity against Specific Cell Lines in Vitro

One study focused on a series of new imidazole-based N-phenylbenzamide derivatives. nih.gov The cytotoxic potential of these compounds was evaluated against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Several derivatives displayed good to moderate activity. Notably, compounds with fluorine or methoxy substitutions showed enhanced activity. nih.gov For instance, a derivative with a fluorine substitution (compound 4f) exhibited single-digit micromolar IC₅₀ values against all three cell lines. nih.gov Computational docking studies suggested that these active derivatives have a high affinity for the ABL1 kinase protein, and molecular dynamics simulations indicated the formation of stable complexes with this target. nih.gov

Table 3: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

| Compound | Substituent | IC₅₀ A549 (µM) | IC₅₀ HeLa (µM) | IC₅₀ MCF-7 (µM) |

|---|---|---|---|---|

| 4e | 4-OCH₃ | 11.1 | 10.2 | 10.8 |

| 4f | 4-F | 7.5 | 9.3 | 8.9 |

Data sourced from Molecules 2022, 27(21), 7565. nih.gov

Another area of research has been on N-alkyl nitrobenzamides, which are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an enzyme also relevant in cancer. mdpi.com While the primary focus was on their antitubercular activity, their cytotoxicity against mammalian cells was also assessed.

These studies indicate that the N-phenylbenzamide core is a valuable pharmacophore for designing new anticancer agents. The anticancer activity can be modulated by the introduction of various substituents, with heterocyclic moieties and electron-withdrawing or -donating groups playing a significant role in the cytotoxic potency.

Antifungal Activity in Vitro

N-phenylbenzamide derivatives have been recognized for their potential as antifungal agents, with research focusing on the synthesis of novel compounds with improved efficacy against various plant and human pathogenic fungi. researchgate.netnih.gov

While specific antifungal data for this compound is not available, studies on other N-phenylbenzamide derivatives incorporating different chemical moieties have demonstrated significant antifungal properties. For example, a series of novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety showed good in vitro bioactivities against several plant pathogenic fungi, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. researchgate.net Some of these compounds exhibited higher inhibition rates than the commercial fungicide pyrimethanil. researchgate.net

Another study reported the synthesis and antifungal activity of pyrimidine (B1678525) derivatives containing an amide moiety. nih.gov Certain compounds in this series, such as 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed excellent antifungal activity against Phomopsis sp., with an inhibition rate of 100%. nih.gov

Furthermore, N-pyrazolylbenzamide derivatives have also been synthesized and screened for their antifungal activity, with several compounds demonstrating considerable efficacy. nih.gov

Table 4: Antifungal Activity of Selected N-Phenylbenzamide Derivatives

| Derivative Class | Fungal Species | Key Findings |

|---|---|---|

| N-phenylbenzamides with trifluoromethylpyrimidine | Phomopsis sp., B. dothidea, B. cinerea | Some compounds showed better activity than pyrimethanil. researchgate.net |

| Pyrimidine derivatives with an amide moiety | Phomopsis sp. | Compound 5f and 5o showed 100% inhibition. nih.gov |

| N-pyrazolylbenzamides | Various Fungi | Eight compounds showed considerable antifungal activity. nih.gov |

These findings highlight the versatility of the N-phenylbenzamide scaffold in the design of new antifungal agents. The antifungal spectrum and potency can be significantly influenced by the nature of the substituents on the phenyl and benzamide rings.

Antioxidant Mechanisms (e.g., Glutathione (B108866) Peroxidase-like activity, Ferric-reducing power)

The antioxidant properties of chemical compounds are crucial in combating oxidative stress, which is implicated in numerous diseases. While this compound is listed among flavonoids and polyphenols known for their antioxidant properties, specific data on its glutathione peroxidase-like activity and ferric-reducing power are not well-documented in the available literature. cymitquimica.com However, research on related N-phenylbenzamide and other structurally similar compounds provides insights into these antioxidant mechanisms.

Glutathione Peroxidase (GPx)-like Activity: Organoselenium compounds, particularly those with structures that can mimic the active site of the selenoenzyme glutathione peroxidase (GPx), are of great interest for their antioxidant potential. nih.gov Studies on N-substituted unsymmetrical phenylselenides with an o-amido function, which are structurally related to N-phenylbenzamides, have shown significant H₂O₂-scavenging potential. nih.gov For example, N-(3-methylbutyl)-2-(phenylselanyl)benzamide was identified as having high antioxidant activity. nih.gov The design of these GPx mimetics often involves the strategic placement of selenium atoms within the molecule to facilitate the catalytic reduction of hydroperoxides.

Ferric-Reducing Antioxidant Power (FRAP): The FRAP assay is a common method to assess the antioxidant power of a compound by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. mdpi.comnih.govutm.my This activity is characteristic of compounds that can act as electron donors. Phenolic acids, which share some structural features with substituted benzamides, have been extensively studied using the FRAP assay. mdpi.com These studies have shown that the number and position of hydroxyl groups on the aromatic ring are critical for the ferric-reducing capacity. mdpi.com For instance, 2,3-dihydroxybenzoic acid was found to be a very strong antioxidant in the FRAP assay. mdpi.com It is plausible that the methoxy and bromo substituents on this compound would modulate its electron-donating ability and thus its ferric-reducing power, though specific experimental data is needed for confirmation.

Modulatory Effects on Host Cellular Restriction Factors (e.g., APOBEC3G)

Extensive literature searches did not yield any specific studies on the modulatory effects of this compound or other N-phenylbenzamide derivatives on the host cellular restriction factor APOBEC3G. Therefore, the interaction of this class of compounds with APOBEC3G remains an uninvestigated area of research.

Interaction with Kinase Proteins (e.g., ABL1 kinase)

The N-phenylbenzamide scaffold has been identified as a promising framework for the development of kinase inhibitors, particularly targeting Abelson (ABL) tyrosine kinases like ABL1, which play a critical role in cancer progression. nih.gov The structural similarity of N-phenylbenzamide derivatives to the clinically approved ABL1 kinase inhibitor, nilotinib, has prompted investigations into their potential as anticancer agents. nih.gov

Computational studies, including molecular docking and dynamic simulations, have been employed to elucidate the interaction between N-phenylbenzamide derivatives and the ABL1 kinase protein. In a study on imidazole-based N-phenylbenzamide derivatives, compounds 4e and 4f demonstrated superior binding affinities towards the ABL1 kinase compared to nilotinib. nih.gov

Table 1: In Silico Binding Data of N-Phenylbenzamide Derivatives with ABL1 Kinase

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| Derivative 4e | - | 505.37 nM |

| Derivative 4f | - | 3.52 µM |

| Nilotinib (control) | - | 60.6 µM |

Data sourced from a study on imidazole-based N-phenylbenzamide derivatives. nih.gov

The lower binding energy and inhibition constants of the derivatives suggest a spontaneous and stable interaction with the amino acid residues of the ABL1 kinase, leading to its inhibition. nih.gov Molecular dynamic simulations further confirmed the stability of the complexes formed between the active derivatives and the ABL1 kinase protein. nih.gov The radius of gyration analysis indicated that the complexes of ABL1 kinase with derivatives 4e and 4f maintained a compact and stable structure throughout the simulation, comparable to the nilotinib-bound complex. nih.gov These findings underscore the potential of the N-phenylbenzamide scaffold as a basis for designing novel and potent ABL1 kinase inhibitors.

Mechanistic Studies of Amide Bond Metabolism and Stability in Biological Contexts

Research into N-phenylbenzamide derivatives as potential antiviral agents for Enterovirus 71 highlighted the importance of metabolic stability. It was noted that derivatives lacking substituents on the N-phenyl ring (ring B) might be more vulnerable to metabolism. nih.gov This led to the synthesis of analogues with substituents on this ring to enhance their metabolic stability and explore the structure-activity relationships. nih.gov

In a separate study on N-phenylbenzamides as inhibitors of the mitochondrial permeability transition pore, two lead compounds, 3 and 4 , exhibited moderate plasma stability. However, they also showed significant metabolic liability after a one-hour incubation with mouse liver microsomes in the presence of NADPH, a key cofactor for metabolic enzymes. nih.gov This suggests that while the N-phenylbenzamide core may have some inherent stability, it is still prone to metabolic degradation. nih.gov

Strategies to improve the metabolic stability of amide-containing compounds often involve bioisosteric replacement of the amide bond. nih.gov Functional groups such as 1,2,4-oxadiazoles can mimic the key physicochemical properties of the amide bond while being less susceptible to enzymatic hydrolysis. nih.gov This approach has been successfully used to enhance the metabolic stability of other classes of bioactive molecules. nih.gov

The introduction of substituents can also influence metabolic stability. For instance, the presence of electron-withdrawing groups can affect the susceptibility of the aromatic rings to oxidative metabolism by cytochrome P450 enzymes. pressbooks.pub Protecting the para-position of phenyl rings is a known strategy to improve metabolic stability. pressbooks.pub In the case of this compound, the bromo and methoxy substituents on the benzoyl ring and the unsubstituted N-phenyl ring will likely influence its metabolic profile, though specific data for this compound is not available.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nilotinib |

| Imidazole-based N-phenylbenzamide derivative 4e |

| Imidazole-based N-phenylbenzamide derivative 4f |

| N-phenylbenzamide derivative 3 (inhibitor of mitochondrial permeability transition pore) |

| N-phenylbenzamide derivative 4 (inhibitor of mitochondrial permeability transition pore) |

Derivatization Strategies and Analogue Development

Design and Synthesis of Novel N-Phenylbenzamide Analogues

The synthesis of novel N-phenylbenzamide analogues is a fundamental step in the exploration of their therapeutic potential. The general synthetic route to N-phenylbenzamides involves the reaction of a substituted benzoyl chloride with a corresponding aniline (B41778). nih.gov For instance, 4-bromobenzoyl chloride can be reacted with aniline in acetone (B3395972) to produce 4-Bromo-N-phenylbenzamide. nih.gov

A key precursor for the title compound is 4-bromo-2-methoxybenzaldehyde (B1278859). An optimized two-step process for its synthesis starts from 1,4-dibromo-2-fluorobenzene. This involves a metal-halogen exchange and formylation to produce 4-bromo-2-fluorobenzaldehyde, which is then reacted with methanol (B129727) in the presence of potassium carbonate. google.com

Further derivatization can be achieved through various reactions. For example, a series of novel N-phenylbenzamide derivatives were synthesized to explore their antiviral activities. nih.gov These syntheses often involve multi-step procedures starting from commercially available materials. One approach begins with the reaction of 4-nitroanilines with 4-nitrobenzoyl chlorides to form 4-nitro-N-(4-nitrophenyl)benzamide intermediates, which are subsequently reduced to the corresponding diamines. nih.gov These diamines can then be further modified.

Another efficient method is the use of one-pot, multi-component reactions. For example, new imidazole-based N-phenylbenzamide derivatives have been synthesized by reacting phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst. nih.gov This approach is efficient for creating a diverse library of compounds with various substitutions on the aniline ring. nih.gov The modification of the amide bond itself is another strategy, as seen in the synthesis of 4-Bromo-N-phenylbenzamidoxime from the corresponding imidoyl chloride and hydroxylamine. researchgate.net

The table below summarizes the synthesis of various N-phenylbenzamide analogues.

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| 4-bromobenzoyl chloride, aniline | Acetone, reflux | 4-Bromo-N-phenylbenzamide | Not specified | nih.gov |

| 1,4-dibromo-2-fluorobenzene | 1. Isopropyl magnesium chloride, DMF, 0°C; 2. Methanol, K2CO3, 50°C | 4-bromo-2-methoxybenzaldehyde | 57% (overall) | google.com |

| Phthalic anhydride, substituted anilines, 2,3-diaminomaleonitrile | Ethanol, HCl, reflux | Imidazole-based N-phenylbenzamide derivatives | 80-85% | nih.gov |

| 4-nitroanilines, 4-nitrobenzoyl chlorides | Not specified, then reduction (e.g., Parr hydrogenation) | Dianiline precursors for further synthesis | 65-96% (first step) | nih.gov |

| 4-bromobenzoic acid, thionyl chloride | Reflux under nitrogen | 4-bromobenzoyl chloride (intermediate) | Not specified | researchgate.net |

Introduction of Heterocyclic Moieties and Functional Groups

The introduction of heterocyclic rings and various functional groups to the N-phenylbenzamide scaffold is a common strategy to modulate the compound's biological activity, solubility, and other physicochemical properties. These modifications can lead to new interactions with biological targets.

For example, imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their anticancer potential. nih.gov The one-pot reaction used to create these compounds allows for the incorporation of the dicyano-imidazole moiety. nih.gov Similarly, research into agents targeting kinetoplastid parasites has led to the synthesis of N-phenylbenzamide derivatives incorporating bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles). nih.gov The synthesis of these complex molecules involves the creation of isothiocyanate precursors from diamines, followed by reaction with benzene-1,2-diamine and cyclization. nih.gov

The synthesis of thiophene-containing carboxamides provides another example of introducing heterocyclic systems. researchgate.net Other work has focused on creating new heterocyclic compounds, such as 1,2,4-triazoles, derived from N-(ñ-phenyl glycyl) saccharin. researchgate.net

The strategic placement of functional groups on the phenyl rings is also crucial. In the development of antiviral agents, various groups have been introduced on the N-phenyl ring of 4-methoxy-N-phenylbenzamide derivatives. nih.gov Substitutions on the benzamide (B126) portion are also explored; for instance, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide has been synthesized by reacting 4-bromobenzoyl chloride with 4-methoxy-2-nitroaniline.

The table below illustrates the introduction of various moieties and the resulting compounds.

| Core Structure | Moiety Introduced | Synthetic Strategy | Resulting Compound Class | Reference |

| N-phenylbenzamide | Dicyano-imidazole | One-pot three-component reaction | Imidazole-based N-phenylbenzamides | nih.gov |

| N-phenylbenzamide | Bis(2-aminobenzimidazole) | Multi-step synthesis via isothiocyanate intermediates | Bis(2-aminobenzimidazole) derivatives | nih.gov |

| N-phenylbenzamide | Pyridine-2-carboxamidine | Reaction of diamines with S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide | Bis(pyridine-2-carboxamidines) | nih.gov |

| N-(ñ-phenyl glycyl) saccharin | 1,2,4-triazole | Cyclization with carbon disulfide and hydrazine (B178648) hydrate | 1,2,4-triazole derivatives | researchgate.net |

Strategies for Enhancing In Vitro Pharmacological Profiles and Compound Optimization

The optimization of N-phenylbenzamide analogues is guided by structure-activity relationship (SAR) studies to enhance their in vitro pharmacological profiles. This involves systematically modifying the lead structure and evaluating the resulting changes in biological activity.

In the development of farnesoid X receptor (FXR) antagonists, a systematic optimization of an N-phenylbenzamide class of compounds led to analogues with low nanomolar potency. nih.gov This process involves synthesizing a range of derivatives and testing them in cell-based assays to identify key structural features that enhance activity.

For a series of anti-EV71 N-phenylbenzamide derivatives, SAR studies revealed that the benzene (B151609) ring B (the N-phenyl moiety) was essential for antiviral activity. nih.gov Further modifications, such as the introduction of different substituents, helped to identify compounds with improved potency and selectivity. nih.gov For instance, compound 1e, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising activity with low cytotoxicity. nih.gov

In the context of anticancer agents, SAR studies on imidazole-based N-phenylbenzamide derivatives showed that the position of substituents on the N-phenyl ring significantly influenced cytotoxicity. nih.gov Interestingly, both electron-donating (methyl, methoxy) and electron-withdrawing (fluoro) groups could enhance activity depending on their position, while nitro groups led to a loss of activity. nih.gov The para-substituted fluorine-containing derivative, in particular, displayed the highest activity in the series. nih.gov

Similarly, in the development of antiplasmodial 2-phenoxybenzamides, it was found that a para-substituted analogue showed the highest activity and selectivity. mdpi.com Replacement of a 4-fluorophenoxy substituent with other groups generally decreased activity, indicating the importance of this specific moiety. mdpi.com The study of physicochemical parameters like the partition coefficient (log P) is also a key optimization strategy. For example, the N-[4-(4-pivaloylpiperazinyl)phenyl] benzamide derivative showed a notable improvement in its log P value compared to the lead compound. mdpi.com

The table below highlights key findings from SAR studies on N-phenylbenzamide analogues.

| Compound Series | Key SAR Finding | Optimized Feature | Reference |

| Anti-EV71 N-phenylbenzamides | Benzene ring B (N-phenyl) is essential for activity. | Improved potency and selectivity | nih.gov |

| Anticancer Imidazole-based N-phenylbenzamides | Substituent position on the N-phenyl ring is critical. Para-fluoro substitution was most effective. | Enhanced cytotoxicity against cancer cell lines | nih.gov |

| Antiplasmodial 2-phenoxybenzamides | Para-substitution on the N-phenyl ring led to the highest activity. | Improved activity and selectivity | mdpi.com |

| Opioid Ligands (N-phenyl-N-(piperidin-2-yl)propionamides) | Hydroxyl substitution at the 5th position of the (tetrahydronapthalen-2yl)methyl group showed excellent binding affinities. | High affinity and selectivity for the µ-opioid receptor | nih.gov |

| Antitumor N-substituted phenyl cinnamides | Antitumor activity positively correlates with the LUMO energy of the compounds. | Electron-accepting capability | asianpubs.org |

Academic Research Applications and Future Perspectives

Role of 4-Bromo-2-methoxy-N-phenylbenzamide as a Research Tool and Chemical Building Block